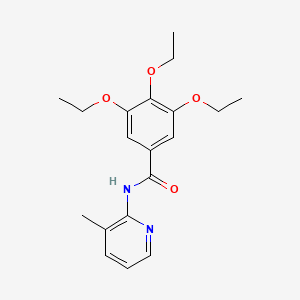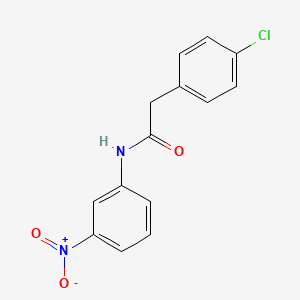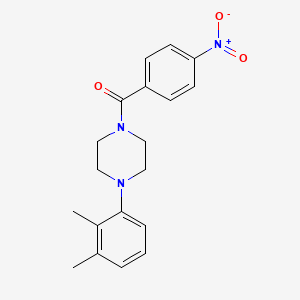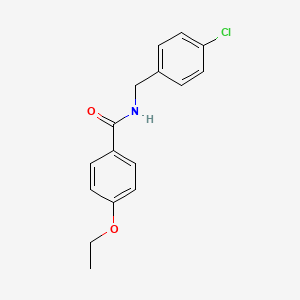
N-(3-chloro-4-methoxyphenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chloro-4-methoxyphenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide, also known as NTBC, is a synthetic compound that has been extensively studied for its potential use in treating metabolic disorders. This compound has been found to inhibit the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), which is involved in the catabolism of tyrosine and phenylalanine.
作用機序
N-(3-chloro-4-methoxyphenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide inhibits the enzyme HPPD, which is involved in the catabolism of tyrosine and phenylalanine. By inhibiting this enzyme, this compound reduces the production of toxic metabolites that can lead to liver and kidney damage in individuals with HT1 and joint and bone problems in individuals with alkaptonuria.
Biochemical and Physiological Effects:
Studies have shown that this compound can effectively reduce the production of toxic metabolites in individuals with HT1 and alkaptonuria. In addition, this compound has been found to improve liver function and reduce the risk of liver failure in individuals with HT1.
実験室実験の利点と制限
One advantage of using N-(3-chloro-4-methoxyphenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide in lab experiments is that it is a highly specific inhibitor of HPPD, which makes it a useful tool for studying the role of this enzyme in metabolic disorders. However, one limitation of using this compound is that it can be toxic at high concentrations, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for research on N-(3-chloro-4-methoxyphenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide. One area of research is to investigate the potential use of this compound in treating other metabolic disorders that involve the catabolism of tyrosine and phenylalanine. Another area of research is to develop more potent and selective inhibitors of HPPD that can be used in combination with this compound to further reduce the production of toxic metabolites. Finally, research is needed to better understand the long-term effects of this compound treatment and to develop improved methods for monitoring the safety and efficacy of this compound in humans.
Conclusion:
This compound is a synthetic compound that has shown great promise in treating metabolic disorders such as HT1 and alkaptonuria. Its ability to inhibit the enzyme HPPD makes it a useful tool for studying the role of this enzyme in metabolic disorders, and its effectiveness in reducing the production of toxic metabolites has made it a valuable treatment option for individuals with these disorders. Further research is needed to fully understand the potential of this compound in treating metabolic disorders and to develop improved methods for its use in humans.
合成法
N-(3-chloro-4-methoxyphenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide can be synthesized using a multi-step process that involves the reaction of 3,5,6-trimethyl-2-nitrobenzoic acid with 3-chloro-4-methoxyaniline in the presence of a catalyst. The resulting product is then reduced using a reducing agent to yield this compound.
科学的研究の応用
N-(3-chloro-4-methoxyphenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide has been extensively studied for its potential use in treating metabolic disorders such as hereditary tyrosinemia type 1 (HT1) and alkaptonuria. HT1 is a rare genetic disorder that affects the liver and can lead to liver failure if left untreated. Alkaptonuria is a metabolic disorder that results in the accumulation of homogentisic acid in the body, which can lead to joint and bone problems.
特性
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClNO3/c1-10-7-14-12(3)18(24-17(14)8-11(10)2)19(22)21-13-5-6-16(23-4)15(20)9-13/h5-9H,1-4H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYEGBBFBRJIQBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC(=C2C)C(=O)NC3=CC(=C(C=C3)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N'-benzylideneacetohydrazide](/img/structure/B5863429.png)


![2-[2-amino-5-(1-piperidinyl)phenyl]-4-methyl-1(2H)-phthalazinone](/img/structure/B5863442.png)


![N'-(3-hydroxybenzylidene)-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B5863478.png)

![N-[4-(1-pyrrolidinylsulfonyl)benzoyl]glycine](/img/structure/B5863489.png)
![2-[5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]-N-[2-(dimethylamino)ethyl]acetamide](/img/structure/B5863496.png)

